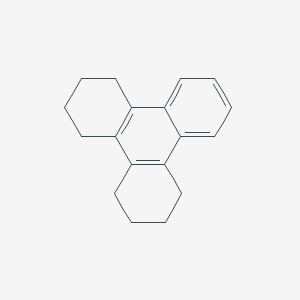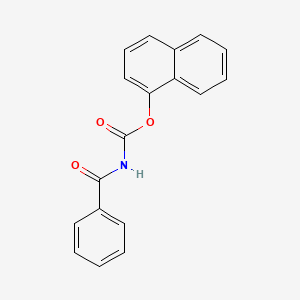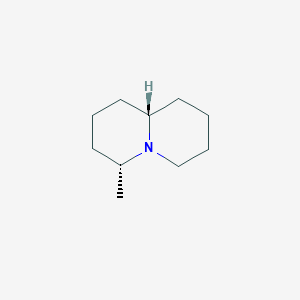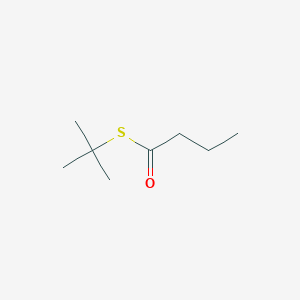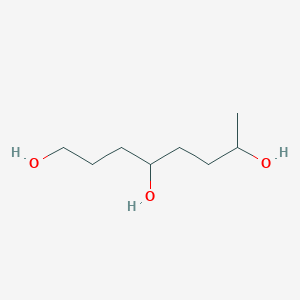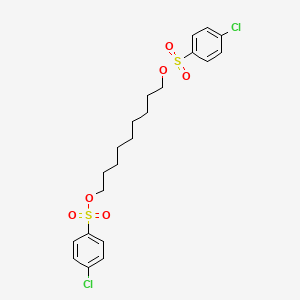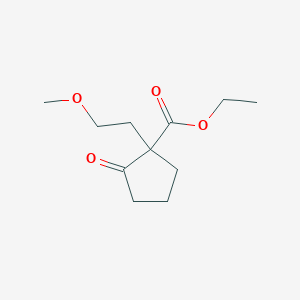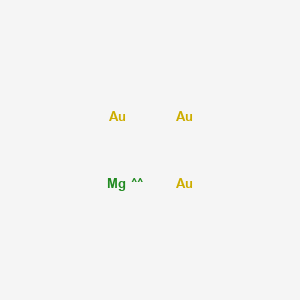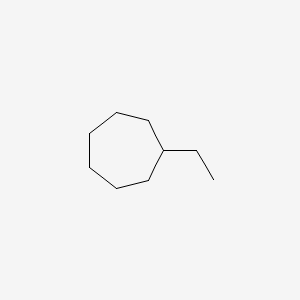
Ethylcycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylcycloheptane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered carbon ring with an ethyl group attached to one of the carbon atoms. This compound is known for its stability and non-polar nature, making it useful in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Ethylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of cycloheptene in the presence of ethylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of cycloheptene, resulting in the formation of this compound .
化学反応の分析
Types of Reactions: Ethylcycloheptane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form cycloheptanone and other oxygenated derivatives.
Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, leading to the formation of cycloheptane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the substitution of hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat
Major Products Formed:
Oxidation: Cycloheptanone, cycloheptanol
Reduction: Cycloheptane
Substitution: this compound derivatives with halogen substituents
科学的研究の応用
Ethylcycloheptane has several applications in scientific research, including:
Chemistry: It is used as a non-polar solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
Biology: this compound serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Research on this compound derivatives has shown potential in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of ethylcycloheptane primarily involves its interaction with non-polar environments due to its hydrophobic nature. In biological systems, this compound can integrate into lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
類似化合物との比較
Cyclohexane (C6H12): A six-membered ring cycloalkane used as a solvent and in the production of nylon.
Cyclooctane (C8H16): An eight-membered ring cycloalkane used in organic synthesis and as a non-polar solvent .
Ethylcycloheptane’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other cycloalkanes.
特性
CAS番号 |
13151-55-8 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
ethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
InChIキー |
ITZHTNFXLDFAPB-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


